molecular formula C19H34O2 B3044270 UNII-0346ALN555 CAS No. 18287-20-2

UNII-0346ALN555

Cat. No.: B3044270
CAS No.: 18287-20-2
M. Wt: 294.5 g/mol
InChI Key: AKCKWBLFZNXDLY-XVTLYKPTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6,9-octadecadienoate, (6Z,9Z)- can be synthesized through the esterification of 6,9-octadecadienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In an industrial setting, the production of methyl 6,9-octadecadienoate, (6Z,9Z)- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,9-octadecadienoate, (6Z,9Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6,9-octadecadienoate, (6Z,9Z)- has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 6,9-octadecadienoate, (6Z,9Z)- exerts its effects involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects could be related to its interaction with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

    Methyl linoleate: Another methyl ester of a polyunsaturated fatty acid with similar chemical properties.

    Methyl oleate: A methyl ester of oleic acid, differing in the position and number of double bonds.

Uniqueness

Methyl 6,9-octadecadienoate, (6Z,9Z)- is unique due to its specific double bond configuration (6Z,9Z), which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

methyl (6Z,9Z)-octadeca-6,9-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11,13-14H,3-9,12,15-18H2,1-2H3/b11-10-,14-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCKWBLFZNXDLY-XVTLYKPTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCC=CCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\CCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18287-20-2
Record name Methyl 6,9-octadecadienoate, (6Z,9Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018287202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 6,9-OCTADECADIENOATE, (6Z,9Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0346ALN555
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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